Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-tyrosine-cysteine-proline-OH, is an amino acid derivative that is used in peptide synthesis and other laboratory experiments. It is a relatively new compound and is gaining popularity as a tool for scientists and researchers. It is a versatile molecule that can be used in many applications, including protein synthesis, drug design, and bioconjugation.
Scientific Research Applications
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has a variety of scientific research applications. It can be used to synthesize peptides, proteins, and other molecules. It can also be used in drug design, bioconjugation, and other laboratory experiments. It has been used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It has also been used to create peptide-based nanomaterials with improved properties, such as increased drug loading capacity.
Mechanism of Action
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH acts as a linker between amino acid residues in peptide synthesis. The cysteine residue acts as a thiol group, which binds to the proline residue through a thioester bond. This bond is strong and stable, making it ideal for peptide synthesis. The Fmoc group also helps to stabilize the peptide bond and protect the peptide from hydrolysis.
Biochemical and Physiological Effects
This compound is a relatively new compound and has not been extensively studied. However, it has been shown to have some beneficial biochemical and physiological effects. It has been shown to increase the stability, solubility, and bioavailability of peptides and proteins. It has also been shown to increase the drug loading capacity of peptide-based nanomaterials.
Advantages and Limitations for Lab Experiments
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has several advantages for lab experiments. It is relatively easy to synthesize and can be used to create peptides and proteins with improved stability, solubility, and bioavailability. It can also be used to create peptide-based nanomaterials with improved drug loading capacity. The main limitation of this compound is that it is still relatively new and has not been extensively studied.
Future Directions
The potential future directions for Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH are numerous. It could be used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It could also be used to create peptide-based nanomaterials with improved drug loading capacity. It could also be used to create peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, it could be used to create peptide-based vaccines with improved efficacy and safety. Finally, it could be used to create peptide-based diagnostics with improved sensitivity and specificity.
Synthesis Methods
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is synthesized through a two-step process. The first step involves the formation of a thioester intermediate by reacting Fmoc-Tyr(tBu) with a thiol-containing reagent, such as cysteine. The second step involves the addition of a proline derivative, such as Psi(Dmp,H)pro, to the thioester intermediate. This reaction is typically performed in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent, such as dimethylformamide (DMF).
properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJZSJUCSHEAC-JWTXWEFBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.